molecular formula C12H16O3 B3032964 (S)-2-hydroxy-3-methyl-butyric acid benzyl ester CAS No. 65138-05-8

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester

Cat. No. B3032964
CAS RN: 65138-05-8
M. Wt: 208.25 g/mol
InChI Key: XANDRLFOMIFEFY-NSHDSACASA-N
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Description

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester , also known as α-hydroxyisobutyric acid benzyl ester , is an organic compound. It belongs to the class of esters and is derived from (S)-2-hydroxy-3-methyl-butyric acid (α-hydroxyisobutyric acid) and benzyl alcohol. The compound exhibits interesting properties due to its chiral center and ester functionality.



Synthesis Analysis

The synthesis of this compound involves the esterification of (S)-2-hydroxy-3-methyl-butyric acid with benzyl alcohol. The reaction typically occurs under acidic conditions, where the hydroxyl group of the acid reacts with the alcohol to form the ester linkage. The process can be catalyzed by various acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The yield and purity of the product depend on reaction conditions, solvent choice, and purification methods.



Molecular Structure Analysis

The molecular formula of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is C₁₀H₁₂O₃ . Its structure consists of a benzyl group attached to the carboxyl carbon of the (S)-2-hydroxy-3-methyl-butyric acid. The chiral center at the α-carbon gives rise to two enantiomers: (S)- and ®-forms. The stereochemistry of the compound significantly influences its biological activity.



Chemical Reactions Analysis

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester can participate in various chemical reactions:



  • Hydrolysis : Under basic conditions, the ester bond can be cleaved to regenerate the acid and benzyl alcohol.

  • Acid-Catalyzed Esterification : It can react with other alcohols to form different esters.

  • Reduction : The carbonyl group can be reduced to the corresponding alcohol.

  • Substitution Reactions : The benzyl group can undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 50°C to 60°C.

  • Solubility : It is moderately soluble in organic solvents like ethanol and acetone.

  • Stability : (S)-2-hydroxy-3-methyl-butyric acid benzyl ester is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Scientific Research Applications

Piperidine Derivatives Synthesis

(S)-2-Hydroxy-3-methyl-butyric acid benzyl ester is utilized in the synthesis of piperidine derivatives, which are important intermediates in pharmaceutical chemistry. Acharya and Clive (2010) demonstrated that 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce optically pure piperidines with various substituents. These compounds serve as versatile intermediates for synthesizing a range of substituted piperidine subunits (Acharya & Clive, 2010).

Elastase Inhibition Activities

In another study, Hasdemir et al. (2018) explored novel aryl, substituted aryl, and heteroaryl γ-benzyloxyimino-butyric acid methyl esters for their elastase inhibition activities. These compounds, including variants of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester, showed significant activity as elastase inhibitors, suggesting potential applications in pharmaceutical and cosmetic industries (Hasdemir et al., 2018).

Safety And Hazards


  • Toxicity : Limited data are available regarding its toxicity. Caution should be exercised during handling.

  • Irritant : It may cause skin or eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as an antimicrobial, antioxidant, or anticancer agent.

  • Enantioselective Synthesis : Develop efficient methods to selectively produce one enantiomer.

  • Derivatives : Explore derivatives with modified functional groups for enhanced properties.


properties

IUPAC Name

benzyl (2S)-2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDRLFOMIFEFY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473129
Record name (S)-2-hydroxy-3-methyl-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester

CAS RN

65138-05-8
Record name (S)-2-hydroxy-3-methyl-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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